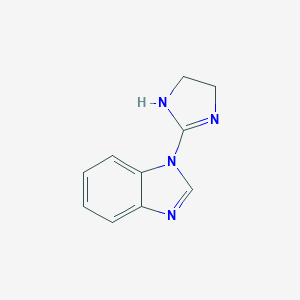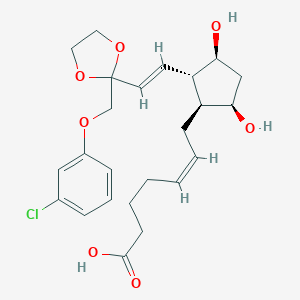
N-(2-Benzyl-3-((2-amino-4-methylpentyl)dithio)-1-oxopropyl)glycine benzyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Benzyl-3-((2-amino-4-methylpentyl)dithio)-1-oxopropyl)glycine benzyl ester, also known as BAPG, is a synthetic compound that has been used in various scientific research applications. BAPG is a derivative of the natural amino acid glycine and has been shown to have potential as a therapeutic agent in various disease models.
Mecanismo De Acción
The exact mechanism of action of N-(2-Benzyl-3-((2-amino-4-methylpentyl)dithio)-1-oxopropyl)glycine benzyl ester is not fully understood, but it is believed to act by inhibiting the activity of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). GAPDH is a key enzyme involved in the glycolytic pathway and has been implicated in various disease processes. N-(2-Benzyl-3-((2-amino-4-methylpentyl)dithio)-1-oxopropyl)glycine benzyl ester has been shown to bind to the active site of GAPDH and inhibit its activity, leading to a decrease in glycolysis and a reduction in oxidative stress.
Efectos Bioquímicos Y Fisiológicos
N-(2-Benzyl-3-((2-amino-4-methylpentyl)dithio)-1-oxopropyl)glycine benzyl ester has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various disease models. N-(2-Benzyl-3-((2-amino-4-methylpentyl)dithio)-1-oxopropyl)glycine benzyl ester has also been shown to improve cognitive function and memory in models of Alzheimer's disease. Additionally, N-(2-Benzyl-3-((2-amino-4-methylpentyl)dithio)-1-oxopropyl)glycine benzyl ester has been shown to have a protective effect on the heart and to improve cardiac function in models of heart failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-Benzyl-3-((2-amino-4-methylpentyl)dithio)-1-oxopropyl)glycine benzyl ester is its ease of synthesis and purification. It is also relatively stable and can be stored for long periods of time. However, one limitation of N-(2-Benzyl-3-((2-amino-4-methylpentyl)dithio)-1-oxopropyl)glycine benzyl ester is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on N-(2-Benzyl-3-((2-amino-4-methylpentyl)dithio)-1-oxopropyl)glycine benzyl ester. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as an anti-inflammatory agent for the treatment of various inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(2-Benzyl-3-((2-amino-4-methylpentyl)dithio)-1-oxopropyl)glycine benzyl ester and to identify potential side effects or limitations of its use.
Métodos De Síntesis
N-(2-Benzyl-3-((2-amino-4-methylpentyl)dithio)-1-oxopropyl)glycine benzyl ester can be synthesized by a simple one-pot reaction involving the condensation of glycine benzyl ester, 2-amino-4-methylpentanethiol, and benzyl bromide. The reaction is carried out under basic conditions and the product is obtained in good yield and purity.
Aplicaciones Científicas De Investigación
N-(2-Benzyl-3-((2-amino-4-methylpentyl)dithio)-1-oxopropyl)glycine benzyl ester has been investigated for its potential therapeutic effects in various disease models. It has been shown to have anti-inflammatory properties and has been tested in models of rheumatoid arthritis and colitis. N-(2-Benzyl-3-((2-amino-4-methylpentyl)dithio)-1-oxopropyl)glycine benzyl ester has also been shown to have potential as a neuroprotective agent and has been tested in models of Parkinson's disease and Alzheimer's disease.
Propiedades
Número CAS |
135949-54-1 |
|---|---|
Nombre del producto |
N-(2-Benzyl-3-((2-amino-4-methylpentyl)dithio)-1-oxopropyl)glycine benzyl ester |
Fórmula molecular |
C25H34N2O3S2 |
Peso molecular |
474.7 g/mol |
Nombre IUPAC |
benzyl 2-[[2-[[(2-amino-4-methylpentyl)disulfanyl]methyl]-3-phenylpropanoyl]amino]acetate |
InChI |
InChI=1S/C25H34N2O3S2/c1-19(2)13-23(26)18-32-31-17-22(14-20-9-5-3-6-10-20)25(29)27-15-24(28)30-16-21-11-7-4-8-12-21/h3-12,19,22-23H,13-18,26H2,1-2H3,(H,27,29) |
Clave InChI |
AOAAKTIWWOEKKS-UHFFFAOYSA-N |
SMILES |
CC(C)CC(CSSCC(CC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2)N |
SMILES canónico |
CC(C)CC(CSSCC(CC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2)N |
Sinónimos |
N-(2-benzyl-3-((2-amino-4-methylpentyl)dithio)-1-oxopropyl)glycine benzyl ester PC 12 ester PC-12 este |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




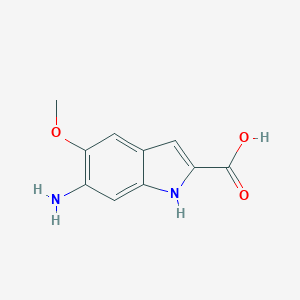
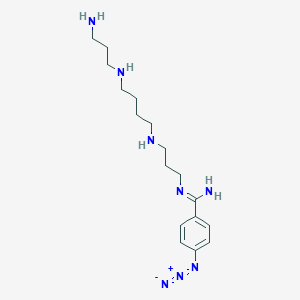
![(2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B145173.png)

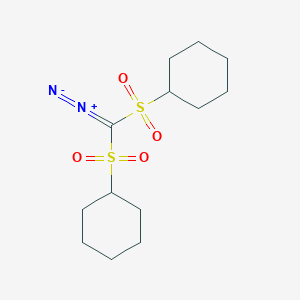
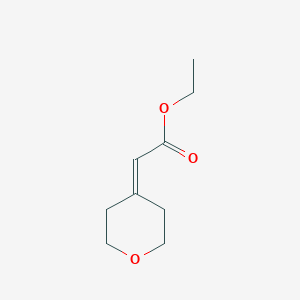
![(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3R)-1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid](/img/structure/B145177.png)
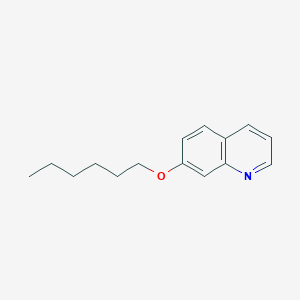
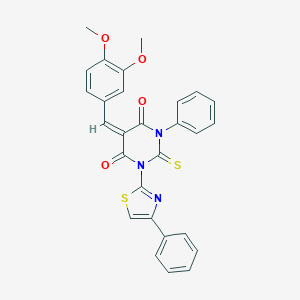
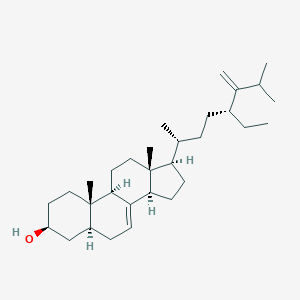
![6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B145186.png)
